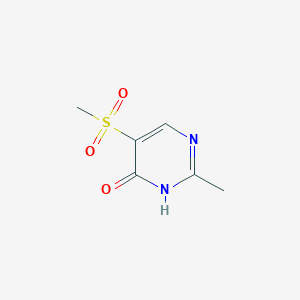

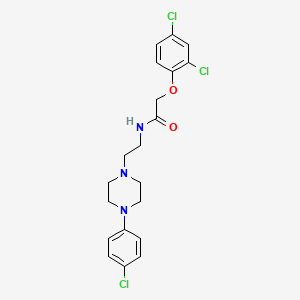

4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazole derivatives are often explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and cytostatic effects .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors, such as amino acids or carboxamides, with other chemical entities that introduce the desired functional groups. For instance, the synthesis of azomethine derivatives, which are structurally related to the compound , can be achieved by reacting aromatic aldehydes with amino-substituted thiazoles in ethanol, monitored by thin-layer chromatography (TLC) . Similarly, thiazole and thiazoline-based nonsteroidal anti-inflammatory drugs (NSAIDs) can be synthesized by coupling the base structures with acid chlorides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted with various functional groups to modulate the compound's properties. The crystal structure of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, reveals a nearly planar thiazole ring connected to a benzoxazole group and a perpendicular phenyl ring . This arrangement is stabilized by a network of intermolecular hydrogen bonds and interactions, forming parallel layers in the crystal lattice.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including heterocyclization and the Dimroth rearrangement. For example, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can react with bifunctional reagents to form new heterocyclic structures . Additionally, 4-amino-3-benzyl-1,2,3-triazole derivatives can isomerize in basic solutions to form 4-benzylamino isomers, a reaction that can be reversed in neutral solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of amino, benzyl, and carboxamide groups can affect the compound's solubility, reactivity, and interaction with biological targets. The spectral characteristics, such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, are used to confirm the structure of synthesized compounds . The purity of these compounds can be assessed using high-performance liquid chromatography (HPLC), ensuring that the substances meet the required standards for further pharmacological testing .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Direct Polycondensation Techniques

A study by Yu et al. (1999) demonstrated the synthesis of ordered polymers through direct polycondensation involving compounds with structural similarities to the specified chemical. This research provides insight into the creation of novel polymeric materials with potential applications in material science and engineering (Yu, Seino, & Ueda, 1999).

Microwave-assisted Synthesis

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various chemical nuclei, demonstrating the efficiency of this method in producing compounds with potential biological activities. This study underscores the importance of innovative synthetic methods in accelerating the discovery of new molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activities

Anticonvulsant Screening

Research by Afolabi and Okolie (2013) focused on the anticonvulsant screening of N-(2,6-dimethylphenyl)-substituted benzamides, highlighting the therapeutic potential of similar compounds in treating seizures and epilepsy. This study illustrates the critical role of chemical modification in enhancing biological activity and drug efficacy (Afolabi & Okolie, 2013).

Propiedades

IUPAC Name |

4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-8-9-13(2)15(10-12)22-17(20)16(25-19(22)24)18(23)21-11-14-6-4-3-5-7-14/h3-10H,11,20H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOCQKZFAHBRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-benzyl-3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)

![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)